molecular formula C26H23ClN6O5S2 B10790080 N-(2-chlorophenyl)-2-[(2E)-2-[(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methylidene]hydrazinyl]-5-nitrobenzenesulfonamide

N-(2-chlorophenyl)-2-[(2E)-2-[(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methylidene]hydrazinyl]-5-nitrobenzenesulfonamide

Cat. No.: B10790080
M. Wt: 599.1 g/mol
InChI Key: WKQHWXDENFKTTR-OGLMXYFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

PB49673382 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PB49673382 has several scientific research applications, particularly in the field of virology and infectious diseases. It is primarily used as a SARS-CoV-2 inhibitor, making it valuable in the study of COVID-19 and the development of antiviral therapies. Additionally, it may have applications in understanding virus replication mechanisms and the development of broad-spectrum antiviral agents .

Mechanism of Action

PB49673382 exerts its effects by inhibiting the replication of SARS-CoV-2. It targets specific viral proteins and pathways involved in the replication process, thereby preventing the virus from multiplying and causing cytopathic effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s inhibitory effects on virus replication are well-documented .

Comparison with Similar Compounds

PB49673382 is unique in its specific inhibitory effects on SARS-CoV-2. Similar compounds include other SARS-CoV-2 inhibitors, such as remdesivir and favipiravir. PB49673382 stands out due to its specific mechanism of action and potency. The comparison with similar compounds highlights its uniqueness in terms of molecular structure and inhibitory effects .

Properties

Molecular Formula

C26H23ClN6O5S2

Molecular Weight

599.1 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[(2E)-2-[(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methylidene]hydrazinyl]-5-nitrobenzenesulfonamide

InChI

InChI=1S/C26H23ClN6O5S2/c27-20-8-4-5-9-21(20)31-40(36,37)24-16-19(33(34)35)10-11-22(24)30-28-17-23-25(18-6-2-1-3-7-18)29-26(39-23)32-12-14-38-15-13-32/h1-11,16-17,30-31H,12-15H2/b28-17+

InChI Key

WKQHWXDENFKTTR-OGLMXYFKSA-N

Isomeric SMILES

C1COCCN1C2=NC(=C(S2)/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)NC4=CC=CC=C4Cl)C5=CC=CC=C5

Canonical SMILES

C1COCCN1C2=NC(=C(S2)C=NNC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)NC4=CC=CC=C4Cl)C5=CC=CC=C5

Origin of Product

United States

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